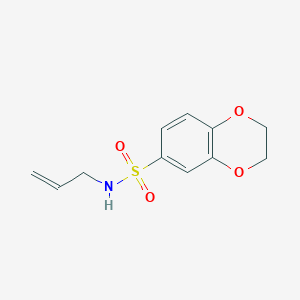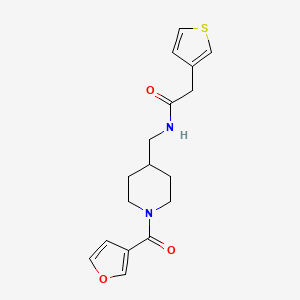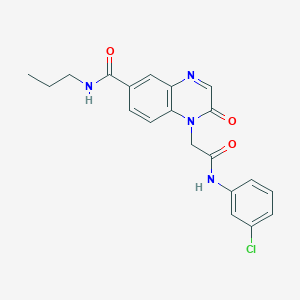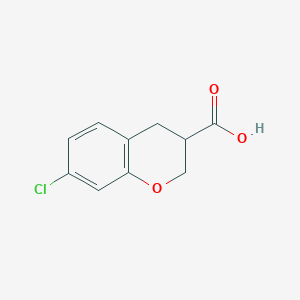![molecular formula C8H4ClF3N4 B2414401 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole CAS No. 98159-08-1](/img/structure/B2414401.png)
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole is a chemical compound with the molecular formula C8H4ClF3N4. It is a tetrazole derivative, characterized by the presence of a tetrazole ring substituted with a chloro group and a trifluoromethylphenyl group.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Tetrazoles are known for their ability to form stable metallic compounds and molecular complexes due to the high electron density of the tetrazole nitrogen . This property may play a role in its interaction with its targets.
Biochemical Pathways
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can influence various biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to be soluble in water and acetonitrile , which could potentially influence their bioavailability.
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have diverse molecular and cellular effects.
Action Environment
It’s known that tetrazoles decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.
Biochemical Analysis
Biochemical Properties
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .
Temporal Effects in Laboratory Settings
Tetrazoles are known to be stable and resistant to degradation , suggesting that they could have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Tetrazoles are known to be resistant to biological degradation , suggesting that they could interact with various enzymes and cofactors and potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring .
Scientific Research Applications
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound shares the trifluoromethyl and chloro substituents but differs in the heterocyclic ring structure.
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole: Similar in having a tetrazole ring and trifluoromethyl groups, but with different substitution patterns.
Uniqueness
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole is unique due to its specific combination of a tetrazole ring with chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications .
Properties
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-7-13-14-15-16(7)6-3-1-2-5(4-6)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIULIRBKKDLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)
![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2414328.png)

![N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B2414330.png)
![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414338.png)

